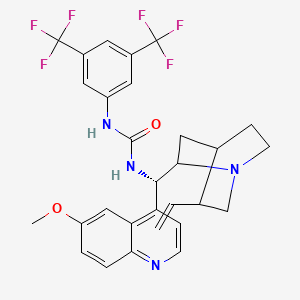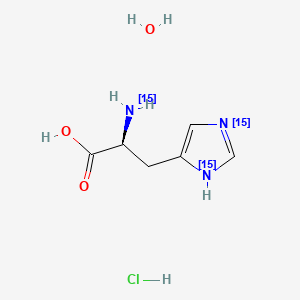
L-Histidine-15N3 (hydrochloride hydrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Histidine-15N3 (hydrochloride hydrate) is a stable isotope-labeled compound of L-Histidine, an essential amino acid. This compound is specifically labeled with nitrogen-15 isotopes, making it valuable for various scientific research applications. The molecular formula of L-Histidine-15N3 (hydrochloride hydrate) is C6H915N3O2HClH2O, and it has a molecular weight of 212.61 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine-15N3 (hydrochloride hydrate) involves the incorporation of nitrogen-15 isotopes into the histidine molecule. This is typically achieved through the use of nitrogen-15 labeled ammonia or other nitrogen-15 containing precursors during the biosynthesis of histidine in microorganisms. The labeled histidine is then isolated and purified to obtain the desired compound .
Industrial Production Methods
Industrial production of L-Histidine-15N3 (hydrochloride hydrate) follows similar principles as laboratory synthesis but on a larger scale. The process involves the fermentation of microorganisms in a controlled environment with nitrogen-15 labeled precursors. The fermentation broth is then processed to extract and purify the labeled histidine, which is subsequently converted to its hydrochloride hydrate form .
Analyse Des Réactions Chimiques
Types of Reactions
L-Histidine-15N3 (hydrochloride hydrate) can undergo various chemical reactions, including:
Oxidation: The imidazole ring of histidine can be oxidized to form histidine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the histidine molecule.
Substitution: The amino and carboxyl groups of histidine can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of L-Histidine-15N3 (hydrochloride hydrate) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of L-Histidine-15N3 (hydrochloride hydrate) include various histidine derivatives, such as histidine methyl ester, histidine ethyl ester, and other substituted histidine compounds .
Applications De Recherche Scientifique
L-Histidine-15N3 (hydrochloride hydrate) has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of L-Histidine-15N3 (hydrochloride hydrate) is primarily related to its role as a labeled amino acid. In biological systems, it is incorporated into proteins and peptides, allowing researchers to trace its metabolic pathways and interactions. The nitrogen-15 label provides a distinct signal in NMR and mass spectrometry, enabling detailed analysis of molecular structures and dynamics .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Histidine-13C6,15N3 (hydrochloride hydrate): This compound is labeled with both carbon-13 and nitrogen-15 isotopes, providing additional information in NMR studies.
L-Histidine-15N (hydrochloride hydrate): Labeled only with nitrogen-15, this compound is used for similar applications but provides less detailed information compared to the dual-labeled compound.
Uniqueness
L-Histidine-15N3 (hydrochloride hydrate) is unique due to its specific labeling with nitrogen-15 isotopes, making it highly valuable for tracing nitrogen metabolism and studying protein dynamics. Its high isotopic purity and stability make it a preferred choice for various research applications .
Propriétés
Formule moléculaire |
C6H12ClN3O3 |
|---|---|
Poids moléculaire |
212.61 g/mol |
Nom IUPAC |
(2S)-2-(15N)azanyl-3-((1,3-15N2)1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m0../s1/i7+1,8+1,9+1;; |
Clé InChI |
CMXXUDSWGMGYLZ-GHLBGONZSA-N |
SMILES isomérique |
C1=C([15NH]C=[15N]1)C[C@@H](C(=O)O)[15NH2].O.Cl |
SMILES canonique |
C1=C(NC=N1)CC(C(=O)O)N.O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


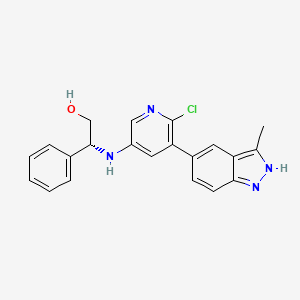
![5-[(3S)-5-fluoro-7-hydroxy-3-(isopentylamino)tetralin-6-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one](/img/structure/B12418079.png)
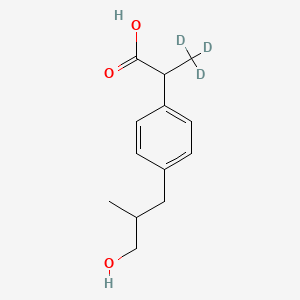
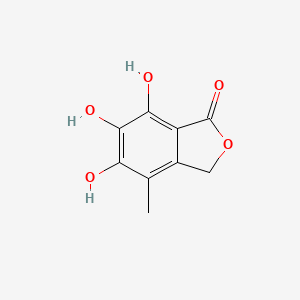


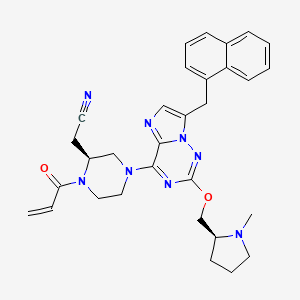
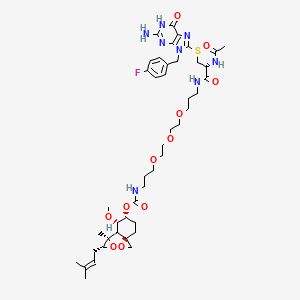

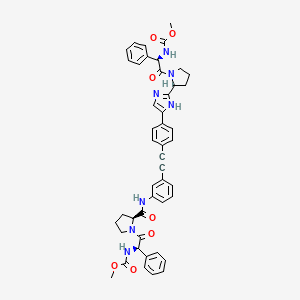

![4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-(3,4,5,6-tetradeuteriopyridin-2-yl)benzamide](/img/structure/B12418138.png)

